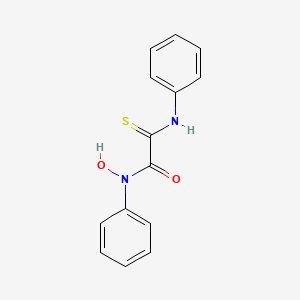
2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide is a chemical compound with a complex structure that includes an aniline group, a hydroxyl group, and a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide typically involves the reaction of aniline derivatives with appropriate reagents under controlled conditions. One common method is the reaction of aniline with a sulfanylating agent in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reagents are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Aniline: A simpler aromatic amine with similar reactivity in electrophilic aromatic substitution reactions.
Phenylhydroxylamine: Contains a hydroxylamine group and can undergo similar oxidation and reduction reactions.
Thiourea: Contains a sulfanylidene group and is used in similar synthetic applications.
Uniqueness
2-Anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
特性
CAS番号 |
37911-24-3 |
|---|---|
分子式 |
C14H12N2O2S |
分子量 |
272.32 g/mol |
IUPAC名 |
2-anilino-N-hydroxy-N-phenyl-2-sulfanylideneacetamide |
InChI |
InChI=1S/C14H12N2O2S/c17-14(16(18)12-9-5-2-6-10-12)13(19)15-11-7-3-1-4-8-11/h1-10,18H,(H,15,19) |
InChIキー |
XTOKISVHOKPKMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)C(=O)N(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















